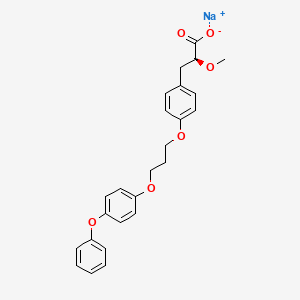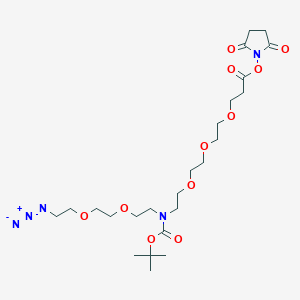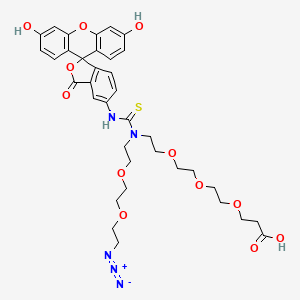![molecular formula C29H26N2PS+ B609497 [2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide CAS No. 1345964-89-7](/img/structure/B609497.png)
[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The structure of the 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was confirmed by X-ray structural analysis . The structure of the compound is characterized by the presence of a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Wissenschaftliche Forschungsanwendungen
Neuropeptide S Receptor Antagonist
ML-154 acts as a selective, non-peptide antagonist at the neuropeptide S receptor (NPSR) . This means it can block the action of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. They are known to have a direct effect on brain functions such as anxiety, pain, appetite, sleep, and circadian rhythms .
Alcohol Addiction Treatment
In animal studies, ML-154 has been shown to decrease self-administration of alcohol in addicted rats, and lower motivation for alcohol rewards . This suggests a potential application for NPS antagonists like ML-154 in the treatment of alcoholism .
Antimicrobial Properties
The compound [2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide has shown antimicrobial properties against Staphylococcus aureus . This indicates its potential use in the development of new antimicrobial agents .
Biochemical Research
ML-154 is used in biochemical research due to its potent antagonistic properties on the Neuropeptide S receptor . It inhibits neuropeptide S-induced ERK phosphorylation over cAMP responses and calcium responses .
Brain Penetrant
ML-154 is a brain penetrant . This means it can cross the blood-brain barrier, which makes it a valuable tool in neuroscience research .
Potential Use in Cancer Treatment
Imidazo[1,2-a]pyridine derivatives, which include ML-154, have been characterized with regard to a broad spectrum of biological effects, including antitumor effects . This suggests a potential application in cancer treatment .
Cardiovascular Disease Treatment
Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases . This indicates a potential application of ML-154 in cardiovascular disease treatment .
Alzheimer’s Disease Treatment
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease . This suggests a potential application of ML-154 in Alzheimer’s disease treatment .
Wirkmechanismus
Target of Action
The primary target of ML 154 is the Neuropeptide S receptor (NPSR) . NPSR is a G protein-coupled receptor that is involved in the regulation of various biological processes, including anxiety, arousal, and wakefulness .
Mode of Action
ML 154 acts as a selective, non-peptide antagonist at the NPSR . It inhibits the action of Neuropeptide S (NPS), a neuropeptide that activates NPSR, thereby modulating the biological processes regulated by NPS .
Biochemical Pathways
ML 154 inhibits NPS-induced ERK phosphorylation, cAMP responses, and calcium responses . These biochemical pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known to bebrain-penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
In animal studies, ML 154 has been shown to decrease self-administration of alcohol in addicted rats and lower motivation for alcohol rewards . This suggests a potential application for NPS antagonists like ML 154 in the treatment of alcoholism .
Action Environment
Given its brain penetrance, factors that affect the blood-brain barrier, such as inflammation or disease, could potentially influence its action, efficacy, and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQCMBWGUOBIX-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrN2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032908 | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridiniumbromide | |
CAS RN |
1345964-89-7 | |
| Record name | Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)









